molecular formula C19H17FN2O3 B6574837 3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one CAS No. 1209671-78-2

3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6574837
CAS No.: 1209671-78-2
M. Wt: 340.3 g/mol
InChI Key: OMHYPRZAHFCCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,5-Dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique molecular structure. This compound features a dihydropyrimidinone core with substituents including a 3,5-dimethoxyphenyl group and a 4-fluorophenyl group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the dihydropyrimidinone core. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea. The specific substituents (3,5-dimethoxyphenyl and 4-fluorophenyl) are introduced through subsequent substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

  • Reduction: Reduction reactions can be performed on the dihydropyrimidinone core to produce pyrimidinones.

  • Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinones.

  • Reduction: Formation of pyrimidinones.

  • Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

This compound has a range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in enzyme inhibition studies.

  • Medicine: Its derivatives may exhibit biological activity, making it a potential candidate for drug development.

  • Industry: It can be used in the manufacture of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3,5-Dimethoxyphenylacetic acid

  • N-(3,5-Dimethoxyphenyl)acetamide

  • 3,5-Dimethoxycinnamic acid

Uniqueness: 3-[(3,5-Dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of substituents and the dihydropyrimidinone core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-7-13(8-17(9-16)25-2)11-22-12-21-18(10-19(22)23)14-3-5-15(20)6-4-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHYPRZAHFCCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.